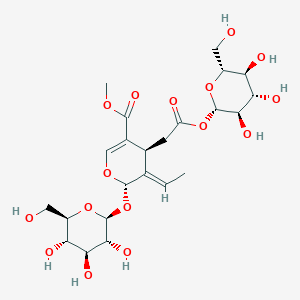
Methyl glucooleoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methyl glucooleoside can be synthesized through the acid-catalyzed transformation of cellulose into methyl glucosides. This process involves the use of methanol and several acid catalysts under mild conditions (≤473 K). Among the catalysts examined, H3PW12O40 provides the highest turnover number for the formation of methyl glucosides .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The process involves the use of acid catalysts and methanol to convert cellulose into methyl glucosides. The reaction conditions are optimized to achieve high yields and efficiency.
化学反应分析
Types of Reactions
Methyl glucooleoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized derivatives, while reduction can yield reduced forms of this compound.
科学研究应用
Methyl glucooleoside has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies related to cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of various industrial products and materials .
作用机制
The mechanism of action of methyl glucooleoside involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Methyl glucooleoside can be compared with other similar compounds, such as:
Oleuropein: A secoiridoid found in olive leaves with antioxidant and antimicrobial properties.
Methylcellulose: A cellulose derivative used in biomedical applications.
Ethylcellulose: Another cellulose derivative with similar properties and applications.
Uniqueness
This compound is unique due to its specific molecular structure and properties, which make it suitable for a wide range of scientific research applications. Its ability to undergo various chemical reactions and its potential therapeutic properties further distinguish it from other similar compounds.
属性
分子式 |
C23H34O16 |
|---|---|
分子量 |
566.5 g/mol |
IUPAC 名称 |
methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C23H34O16/c1-3-8-9(4-13(26)38-22-18(31)16(29)14(27)11(5-24)36-22)10(20(33)34-2)7-35-21(8)39-23-19(32)17(30)15(28)12(6-25)37-23/h3,7,9,11-12,14-19,21-25,27-32H,4-6H2,1-2H3/b8-3+/t9-,11+,12+,14+,15+,16-,17-,18+,19+,21-,22-,23-/m0/s1 |
InChI 键 |
QYTFUUGRKFACBM-MHESFOKOSA-N |
手性 SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



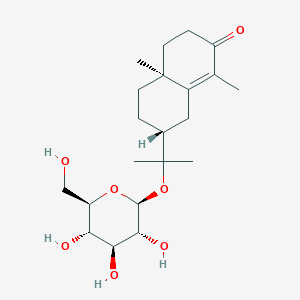
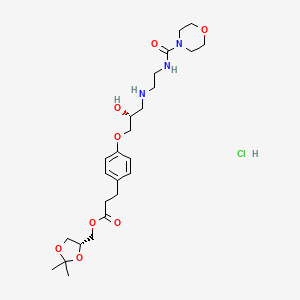
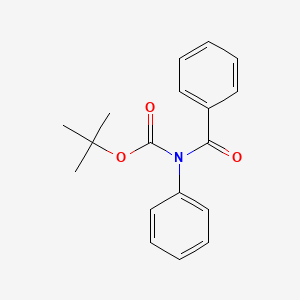
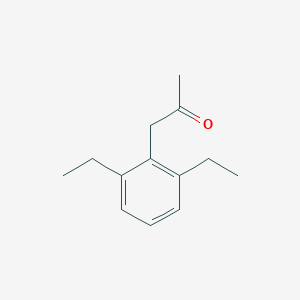
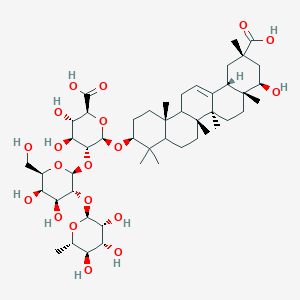
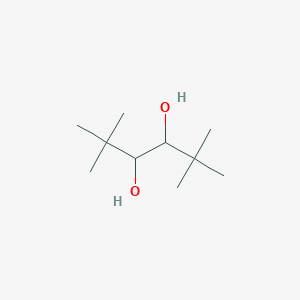
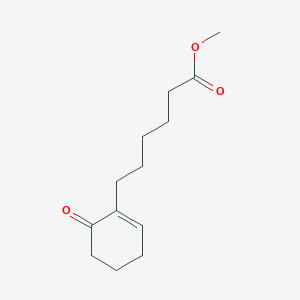
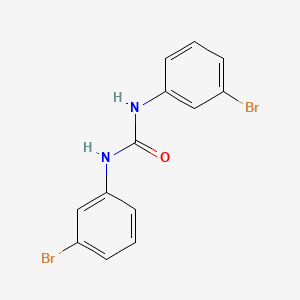
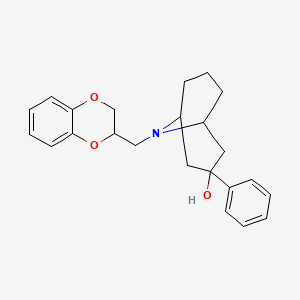
![1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)

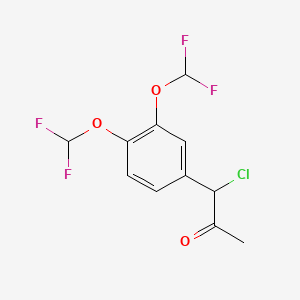
![1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene](/img/structure/B14074888.png)
